2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the polyhydroquinoline family, a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and catalysis. Its structure features a hexahydroquinoline core substituted with two 4-chlorophenyl groups, an amino group, and a nitrile moiety. These functional groups confer unique electronic and steric properties, influencing reactivity, crystallinity, and biological interactions. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on physicochemical properties, synthetic pathways, and crystallographic behavior.
Properties
CAS No. |
351166-37-5 |
|---|---|
Molecular Formula |
C22H17Cl2N3O |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-amino-1,4-bis(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17Cl2N3O/c23-14-6-4-13(5-7-14)20-17(12-25)22(26)27(16-10-8-15(24)9-11-16)18-2-1-3-19(28)21(18)20/h4-11,20H,1-3,26H2 |
InChI Key |
JZTFBYGDZWQGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of an aromatic aldehyde, malononitrile, and a substituted aniline in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may interact with protein kinases, influencing cell signaling pathways and exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Molecular Data
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group (3-NO2-Ph) in increases polarity and may enhance reactivity in electrophilic substitutions compared to the target compound’s dual Cl groups.
- Steric Effects : Bulky substituents like benzodioxole or tert-butylthiophenyl (Mol. Weight 445.63, ) reduce molecular packing efficiency, impacting crystallinity.
- Dihedral Angles : In the 4-Cl/4-Me analog , the dihedral angle between aromatic rings (11.52°) is smaller than in the methoxy-substituted derivative (13.89°), indicating substituent size influences conformational flexibility .
Key Observations :
- The nanocatalyst GO@Fe3O4@Cur–Cu achieves higher yields (>85%) under milder conditions compared to traditional methods, attributed to enhanced surface area and synergistic Cu/Fe3O4 activity.
- Substituent electronic profiles (e.g., NO2 vs. Cl) may require tailored catalysts to optimize yields.
Crystallographic and Physicochemical Properties
Crystal packing and solubility are influenced by substituent electronic and steric profiles.
Table 3: Crystallographic Data Comparison
Key Observations :
- Hydrogen Bonding : All analogs form N–H···N dimeric motifs, but additional weak interactions (C–H···O/π) in bulkier derivatives stabilize 3D networks .
- Solubility : Nitro- and benzodioxole-substituted derivatives exhibit lower aqueous solubility due to increased hydrophobicity , whereas thiophene-containing analogs may show improved solubility in polar aprotic solvents .
Biological Activity
2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a quinoline derivative recognized for its potential biological activities. This compound has been the subject of various studies focusing on its pharmacological properties, including antibacterial and anticancer effects. This article delves into the synthesis, biological activity, mechanisms of action, and comparative studies of this compound.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 351166-37-5 |
| Molecular Formula | C22H17Cl2N3O |
| Molecular Weight | 410.3 g/mol |
| IUPAC Name | 2-amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |
Synthesis
The synthesis of this compound typically involves multi-component reactions using aromatic aldehydes, malononitrile, and substituted anilines under catalytic conditions. The reaction is often conducted in ethanol under reflux conditions, followed by purification through recrystallization.
Antimicrobial Activity
Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has demonstrated activity against various bacterial strains. Its mechanism of action may involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported significant cytotoxicity against several cancer types, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.
- Signal Transduction Pathways : The compound can affect various signaling pathways related to cell growth and survival.
Study 1: Antibacterial Evaluation
A study assessed the antibacterial efficacy of several quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The results showed that it induced apoptosis in a dose-dependent manner and significantly reduced cell viability compared to control groups .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile better, it is useful to compare it with structurally similar compounds:
| Compound Name | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| 2-Amino-1-(4-fluorophenyl)-5-oxo... | Moderate | Low |
| 2-Amino-1-(4-bromophenyl)-5-oxo... | High | Moderate |
| 2-Amino-1,4-bis(4-chlorophenyl)-5... | High | High |
This comparison highlights the enhanced biological activities associated with the chlorinated phenyl groups in the structure of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
